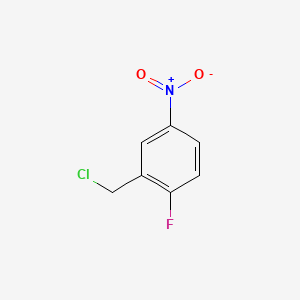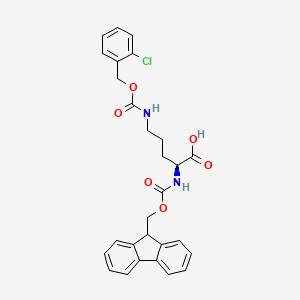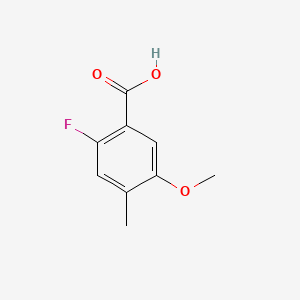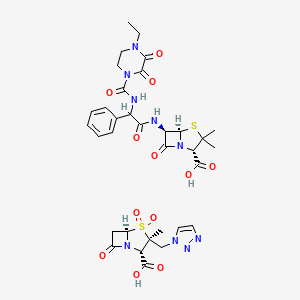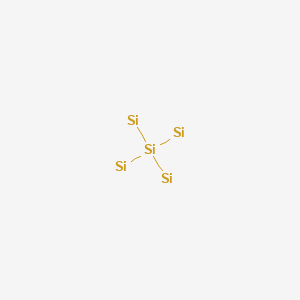
Clerodenoside A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clerodeside A is a naturally occurring compound known for its unique chemical structure and potential biological activities It is classified as a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond
Aplicaciones Científicas De Investigación
Chemistry: It serves as a model compound for studying glycosidic bond formation and cleavage, providing insights into carbohydrate chemistry.
Biology: Researchers investigate its potential biological activities, such as antimicrobial, anti-inflammatory, and antioxidant properties.
Medicine: Preliminary studies suggest that Clerodeside A may have therapeutic potential in treating certain diseases, although more research is needed to confirm its efficacy and safety.
Industry: The compound’s unique properties make it a candidate for use in various industrial applications, such as in the development of new materials or as a bioactive additive in products.
Mecanismo De Acción
Target of Action
Clerodenoside A is a phenolic glycoside that can be extracted from the stem of Clerodendrum inerme
Mode of Action
The mode of action of this compound is not well-documented in the literature. Generally, a drug’s ability to affect a given receptor is related to the drug’s affinity (probability of the drug occupying a receptor at any given instant) and intrinsic efficacy (intrinsic activity—degree to which a ligand activates receptors and leads to cellular response). A drug’s affinity and activity are determined by its chemical structure
Biochemical Pathways
It’s known that exquisite mechanisms have evolved that control the flux of metabolites through metabolic pathways to ensure that the output of the pathways meets biological demand
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are not well-documented in the literature. Generally, the US Food and Drug Administration (FDA) has approved 117 distinct routes of administration for a drug molecule. The common routes are oral, intravenous, intra-muscular, topical, inhalational, and intranasal
Result of Action
It’s known that clerodendrum species have been used for the treatment of various diseases, suggesting that this compound may have potential therapeutic effects
Action Environment
This compound is extracted from the stem of Clerodendrum inerme, a plant that grows well along the seaside and has excellent strategies against harsh environmental conditions, especially against salinity and rays of the sun . This suggests that the action, efficacy, and stability of this compound may be influenced by environmental factors.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Clerodeside A typically involves multiple steps, starting from readily available starting materials. The process often includes glycosylation reactions, where a sugar moiety is attached to a non-sugar molecule. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are carefully controlled to ensure the successful formation of the glycosidic bond.
Industrial Production Methods
Industrial production of Clerodeside A may involve biotechnological approaches, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, making it more accessible for research and potential commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
Clerodeside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of Clerodeside A include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, each with unique properties.
Comparación Con Compuestos Similares
Clerodeside A can be compared to other glycosides, such as saponins and flavonoid glycosides. While these compounds share a common structural feature (the glycosidic bond), they differ in their aglycone (non-sugar) components and biological activities. For example:
Saponins: Known for their surfactant properties and potential health benefits, such as lowering cholesterol levels.
Flavonoid Glycosides: These compounds have antioxidant properties and are studied for their potential role in preventing chronic diseases.
Clerodeside A stands out due to its unique combination of sugar and aglycone components, which may confer distinct biological activities and applications.
Propiedades
IUPAC Name |
[4-(3,4-diacetyloxy-5-hydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-[2-(3-hydroxy-4-methoxyphenyl)ethoxy]-2-(hydroxymethyl)oxan-3-yl] 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44O17/c1-17-28(42)31(48-18(2)37)33(49-19(3)38)35(47-17)52-32-29(43)34(46-13-12-21-7-10-24(44-4)23(40)14-21)50-26(16-36)30(32)51-27(41)11-8-20-6-9-22(39)25(15-20)45-5/h6-11,14-15,17,26,28-36,39-40,42-43H,12-13,16H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQAKDVHZLFUIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)OC)O)O)OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44O17 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the chemical structure of Clerodenoside A and where has it been found in nature?
A1: this compound is a phenylpropanoid glycoside. Its structure consists of a [β-(3′‐hydroxy‐4′‐methoxyphenyl)‐ethyl]‐2″,3″‐di‐O‐acetyl‐3‐O‐α‐L-rhamnopyranosyl)‐(4‐O‐feruloyl) unit attached to a β‐D-glucopyranoside core []. It has been isolated from various plant species, including Clerodendrum japonicum [], Clerodendrum lindleyi [], Clerodendrum inerme [], and Clerodendrum bungei [].
Q2: What are the known biological activities of this compound?
A2: While the provided research articles focus mainly on the isolation and structural characterization of this compound, one study investigated the free radical scavenging activities of various compounds isolated from Clerodendrum lindleyi, including this compound []. This study found that this compound exhibited moderate free radical scavenging activity compared to other isolated phenylethanoid glycosides [].
Q3: Are there any known analytical methods for detecting and quantifying this compound?
A3: The research articles primarily utilize a combination of chromatographic techniques for the isolation and purification of this compound. These techniques include silica gel column chromatography, reversed-phase silica gel column chromatography, medium pressure column chromatography, Sephadex LH-20 column chromatography, MCI gel column chromatography, ODS column chromatography, preparative thin-layer chromatography, and semi-preparative high-performance liquid chromatography [, , , ]. Structural elucidation is achieved through spectroscopic analyses, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) [, , , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Imidazo[2,1-b]thiazole-5-carboxylic acid](/img/structure/B600032.png)
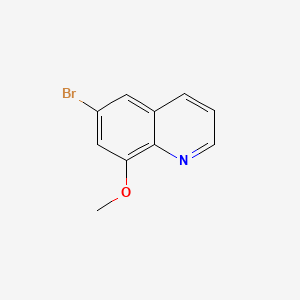
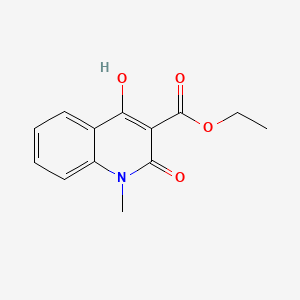
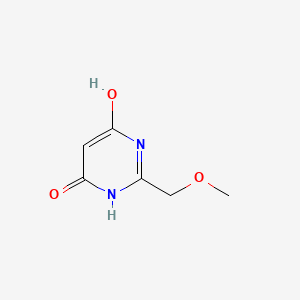

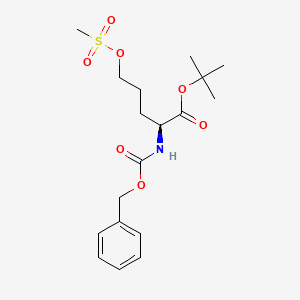

![3-Ethyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B600046.png)

